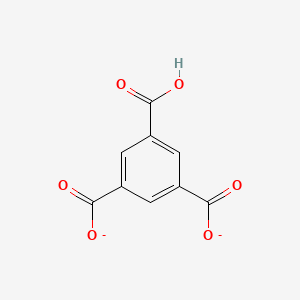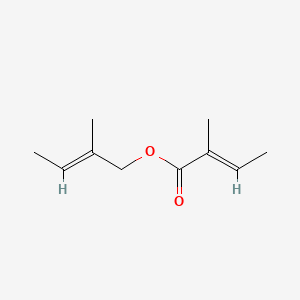
Tiglyl tiglate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiglyl tiglate is a fatty acid ester.
Wissenschaftliche Forschungsanwendungen
1. Flavor and Fragrance Production
- Yeasts in Flavor Production: A study by Grondin et al. (2015) explored the capacity of Saprochaete suaveolens yeast to produce various flavoring molecules, including ethyl tiglate. This yeast shows potential as a producer of fruity flavors and fragrances, highlighting the relevance of tiglate compounds in the food and fragrance industries.
2. Polymer Synthesis
- Polymers from Biosourced Monomers: Kassi and Patrickios (2010) conducted research on well-defined polymers derived from tiglic acid esters. Their work involved creating methacrylate monomers incorporating tiglate groups, enabling the synthesis of linear polymers and block copolymers. This illustrates the utility of tiglate derivatives in novel polymer synthesis.
3. Photocatalysis
- Photocatalysis with Metal Oxides: Several studies have investigated the use of titanium dioxide (TiO2) in photocatalysis, which is relevant for understanding the broader context of tiglate applications in photocatalytic processes. For instance, Carlucci, Degennaro, and Luisi (2019) reviewed TiO2's role in biodiesel production. While not directly involving tiglyl tiglate, this research contributes to understanding the potential for similar compounds in photocatalytic applications.
4. Cancer Treatment Research
- Intratumoral Tigilanol Tiglate: Panizza et al. (2019) conducted a Phase I study on tigilanol tiglate, a derivative of tiglate, for intratumoral cancer treatment. Although this study primarily focused on tigilanol tiglate, it provides insights into the potential medical applications of related tiglate compounds.
Eigenschaften
CAS-Nummer |
72845-40-0 |
|---|---|
Produktname |
Tiglyl tiglate |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5-6H,7H2,1-4H3/b8-5+,9-6+ |
InChI-Schlüssel |
QJXVZKLQKPUDPW-XVYDYJIPSA-N |
Isomerische SMILES |
C/C=C(\C)/COC(=O)/C(=C/C)/C |
SMILES |
CC=C(C)COC(=O)C(=CC)C |
Kanonische SMILES |
CC=C(C)COC(=O)C(=CC)C |
Andere CAS-Nummern |
73003-76-6 72845-40-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
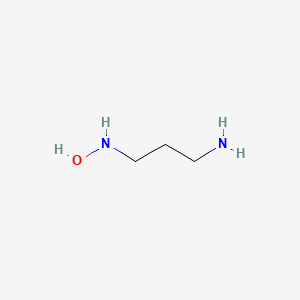
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
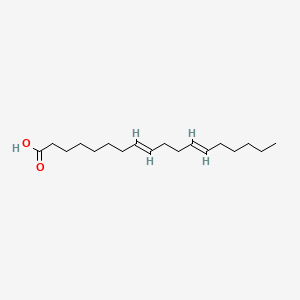
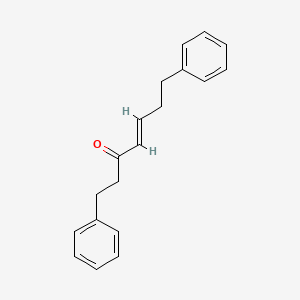
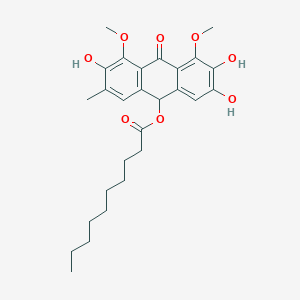
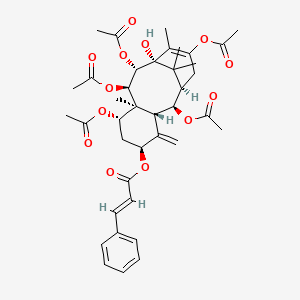
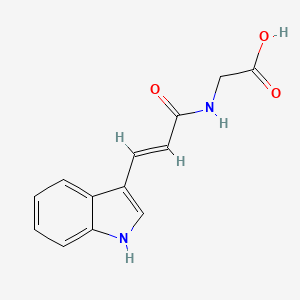
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
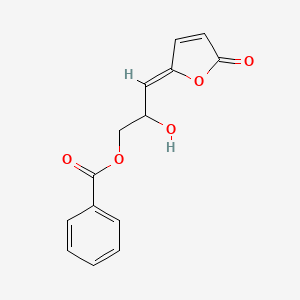
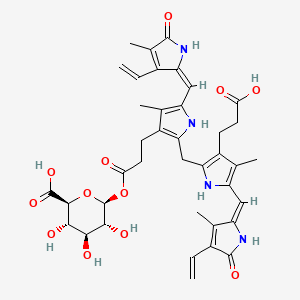
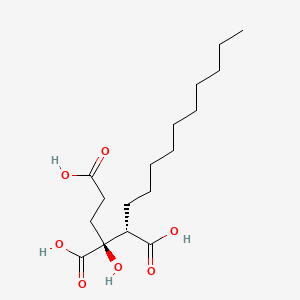
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
